(E)-4-Chloro-2-methylbut-3-en-2-amine;hydrochloride
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Overview
Description
(E)-4-Chloro-2-methylbut-3-en-2-amine;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Clenbuterol and is a beta-2 adrenergic agonist that has been used in the treatment of respiratory disorders such as asthma. Clenbuterol is also used as a performance-enhancing drug in the field of sports, which has led to its ban in most countries.
Mechanism of Action
Clenbuterol is a beta-2 adrenergic agonist that binds to beta-2 adrenergic receptors in the body. This binding leads to the activation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). cAMP activates protein kinase A, which leads to the phosphorylation of various proteins in the body. This phosphorylation leads to the relaxation of smooth muscle cells in the airways, which improves lung function. Clenbuterol also increases the production of heat in the body, which leads to an increase in metabolic rate and a reduction in body fat.
Biochemical and Physiological Effects:
Clenbuterol has been shown to have various biochemical and physiological effects in the body. Clenbuterol has been shown to increase protein synthesis and reduce protein breakdown in skeletal muscle cells. This leads to an increase in muscle mass and strength. Clenbuterol has also been shown to reduce body fat by increasing the production of heat in the body and increasing metabolic rate.
Advantages and Limitations for Lab Experiments
Clenbuterol has various advantages and limitations for lab experiments. Clenbuterol is a potent beta-2 adrenergic agonist that can be used to study the effects of beta-2 adrenergic receptor activation in the body. Clenbuterol can also be used to study the effects of increased protein synthesis and reduced protein breakdown in skeletal muscle cells. However, the use of Clenbuterol in lab experiments is limited by its potential side effects and the need for careful dosing to avoid toxicity.
Future Directions
There are various future directions for the study of Clenbuterol. Clenbuterol has potential applications in the treatment of respiratory disorders and muscle wasting diseases. Further research is needed to determine the optimal dosing and duration of treatment for these conditions. Clenbuterol also has potential applications in the field of sports, where it could be used to improve athletic performance. However, further research is needed to determine the safety and efficacy of Clenbuterol in this context.
Synthesis Methods
The synthesis of (E)-4-Chloro-2-methylbut-3-en-2-amine;hydrochloride involves the reaction of 4-amino-3-chloro-5-trifluoromethylpyridine with 2-methyl-3-butyn-2-ol in the presence of a palladium catalyst. The product is then treated with hydrochloric acid to obtain this compound. This method is efficient and has been used in the production of Clenbuterol on an industrial scale.
Scientific Research Applications
Clenbuterol has been extensively studied for its potential applications in various fields. In the field of medicine, Clenbuterol has been used in the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). Clenbuterol has been shown to improve lung function and reduce airway inflammation in patients with these conditions.
In the field of sports, Clenbuterol has been used as a performance-enhancing drug due to its ability to increase muscle mass and reduce body fat. However, the use of Clenbuterol in sports is banned in most countries due to its potential side effects and unfair advantage.
properties
IUPAC Name |
(E)-4-chloro-2-methylbut-3-en-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN.ClH/c1-5(2,7)3-4-6;/h3-4H,7H2,1-2H3;1H/b4-3+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPKASRLTODGIP-BJILWQEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=CCl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C=C/Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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